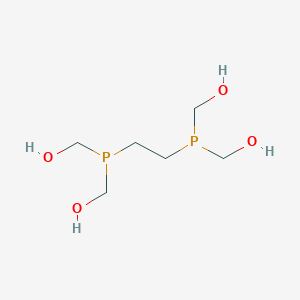
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol is an organophosphorus compound with the molecular formula C6H16O4P2. This compound is characterized by the presence of two phosphine groups attached to an ethane backbone, each phosphine group being further substituted with three hydroxymethyl groups. It is a versatile compound with significant applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol typically involves the reaction of ethane-1,2-diylbis(phosphine) with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
Ethane-1,2-diylbis(phosphine)+4Formaldehyde→(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves large-scale reactors with precise control over temperature and pressure. The use of catalysts to enhance the reaction rate and yield is common. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to secondary phosphines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves its ability to coordinate with metal ions through its phosphine groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The hydroxymethyl groups can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand in coordination chemistry.
Ethane-1,2-diylbis(diphenylphosphine oxide): Similar structure but with phosphine oxide groups.
Uniqueness
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol is unique due to its multiple hydroxymethyl groups, which provide additional sites for chemical modification and enhance its solubility in polar solvents. This makes it particularly useful in applications requiring high solubility and reactivity.
Propiedades
Número CAS |
93518-09-3 |
|---|---|
Fórmula molecular |
C6H16O4P2 |
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
[2-[bis(hydroxymethyl)phosphanyl]ethyl-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C6H16O4P2/c7-3-11(4-8)1-2-12(5-9)6-10/h7-10H,1-6H2 |
Clave InChI |
YJJICPMBHQLVQL-UHFFFAOYSA-N |
SMILES canónico |
C(CP(CO)CO)P(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
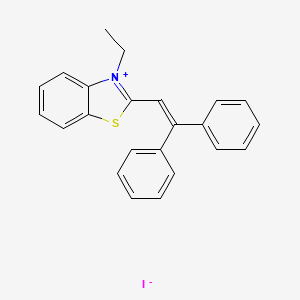
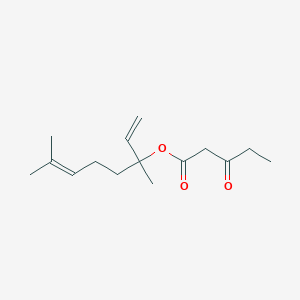
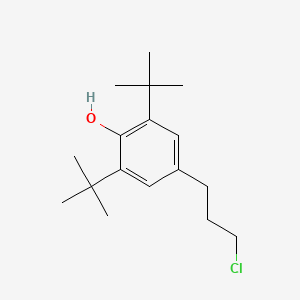
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
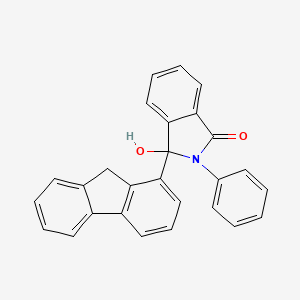
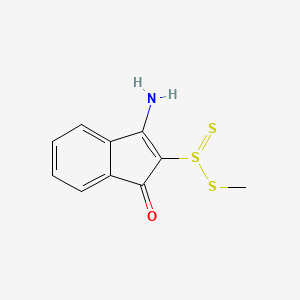

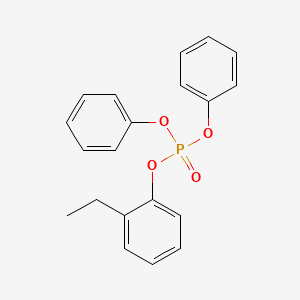

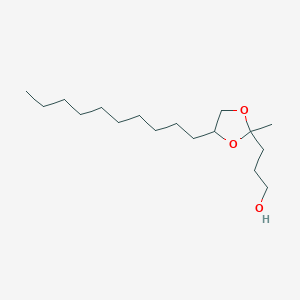


![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
